gymnochrome E
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Overview
Description
Preparation Methods
Gymnochrome E is typically isolated from marine organisms, specifically the crinoid Holopus rangii . The isolation process involves bioactivity-guided fractionation of metabolites from the crinoid . The synthetic routes and reaction conditions for this compound are not extensively documented, as it is primarily obtained through natural extraction methods .
Chemical Reactions Analysis
Gymnochrome E undergoes various chemical reactions, including oxidation and reduction . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Gymnochrome E has several scientific research applications due to its cytotoxic properties . It has been studied for its potential use in cancer treatment, as it shows significant activity against certain cancer cell lines . Additionally, this compound has been investigated for its ability to inhibit histone deacetylase-1, which is a target for cancer therapy . Its unique structure also makes it a subject of interest in the field of natural product chemistry .
Mechanism of Action
The mechanism of action of Gymnochrome E involves its interaction with cellular targets, leading to cytotoxic effects . It inhibits histone deacetylase-1, which plays a role in regulating gene expression and cell cycle progression . By inhibiting this enzyme, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Gymnochrome E is part of a family of phenanthroperylenequinone compounds, which includes Gymnochrome F . These compounds share similar structures and biological activities but differ in their specific substituents and degrees of cytotoxicity . This compound is unique due to its specific brominated structure, which contributes to its potent cytotoxic effects .
Similar compounds include:
This compound stands out due to its specific inhibitory activity against histone deacetylase-1 and its potent cytotoxicity .
Properties
Molecular Formula |
C36H26Br2O10 |
---|---|
Molecular Weight |
778.4 g/mol |
IUPAC Name |
12,17-dibromo-7,9,11,18,20,22-hexahydroxy-13-[(2R)-2-hydroxypentyl]-16-[(2S)-2-hydroxypropyl]octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3(8),4(25),6,9,11,13,15,17,19,21(26),22-tridecaene-5,24-dione |
InChI |
InChI=1S/C36H26Br2O10/c1-3-4-10(40)6-12-18-17-11(5-9(2)39)31(37)35(47)29-23(17)27-25-19(13(41)7-15(43)21(25)33(29)45)20-14(42)8-16(44)22-26(20)28(27)24(18)30(34(22)46)36(48)32(12)38/h7-10,39-40,43-48H,3-6H2,1-2H3/t9-,10+/m0/s1 |
InChI Key |
PGSCEVFXDRXNMP-VHSXEESVSA-N |
Isomeric SMILES |
CCC[C@H](CC1=C2C3=C(C(=C(C4=C(C5=C6C(=C7C(=O)C=C(C8=C7C(=C2C(=C8O)C(=C1Br)O)C6=C34)O)C(=O)C=C5O)O)O)Br)C[C@H](C)O)O |
Canonical SMILES |
CCCC(CC1=C2C3=C(C(=C(C4=C(C5=C6C(=C7C(=O)C=C(C8=C7C(=C2C(=C8O)C(=C1Br)O)C6=C34)O)C(=O)C=C5O)O)O)Br)CC(C)O)O |
Origin of Product |
United States |
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